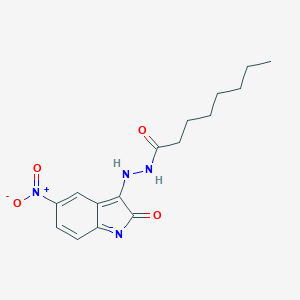

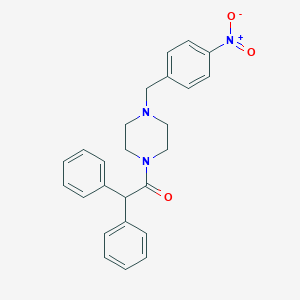

![molecular formula C19H13NO3 B229670 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)

16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione, commonly known as geldanamycin, is a natural product that is produced by the bacterium Streptomyces hygroscopicus. It belongs to the class of compounds known as ansamycins and is a potent inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is responsible for the folding and stabilization of many oncogenic client proteins and is therefore an attractive target for cancer therapy.

Mechanism of Action

16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione is a molecular chaperone that is responsible for the folding and stabilization of many oncogenic client proteins, including kinases, transcription factors, and steroid hormone receptors. Geldanamycin binds to the ATP-binding site of 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione and inhibits its function, leading to the destabilization and degradation of these client proteins. This results in the inhibition of cell growth and the induction of apoptosis in cancer cells.

Biochemical and Physiological Effects:

Geldanamycin has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to modulate the immune response by inhibiting the function of regulatory T cells and enhancing the function of effector T cells.

Advantages and Limitations for Lab Experiments

One of the advantages of geldanamycin is its potent inhibitory activity against 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione, which makes it an attractive target for cancer therapy. However, one of the limitations of geldanamycin is its poor solubility and stability, which can make it difficult to use in experiments. In addition, geldanamycin has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on geldanamycin, including the development of more potent and selective 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione inhibitors, the identification of biomarkers that can predict response to 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione inhibitors, and the development of combination therapies that can enhance the efficacy of 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione inhibitors. In addition, there is also interest in exploring the potential of geldanamycin as a treatment for other diseases, such as neurodegenerative disorders and infectious diseases.

Synthesis Methods

Geldanamycin can be synthesized using a variety of methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of synthetic organic chemistry techniques to assemble the molecule from smaller building blocks. Fermentation involves the use of microorganisms to produce the molecule in large quantities. The fermentation process involves growing the bacterium Streptomyces hygroscopicus in a culture medium and extracting the geldanamycin from the resulting broth.

Scientific Research Applications

Geldanamycin has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, including breast, prostate, lung, and colon cancer. The mechanism of action of geldanamycin is thought to involve the inhibition of 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione, which leads to the destabilization and degradation of oncogenic client proteins.

properties

Molecular Formula |

C19H13NO3 |

|---|---|

Molecular Weight |

303.3 g/mol |

IUPAC Name |

16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |

InChI |

InChI=1S/C19H13NO3/c1-9-7-8-13-16-15(11-5-3-4-6-12(11)18(13)22)14(10(2)21)19(23)20-17(9)16/h3-8H,1-2H3,(H,20,23) |

InChI Key |

CLPWRVXDYZWECA-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=C(C(=O)N2)C(=O)C |

SMILES |

CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=C(C(=O)N2)C(=O)C |

Canonical SMILES |

CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=C(C(=O)N2)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)

![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)

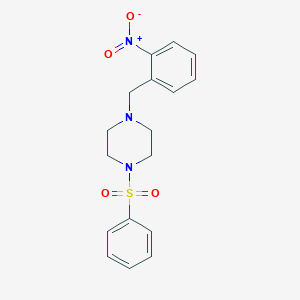

![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)

![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)

![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)

![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)

![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)